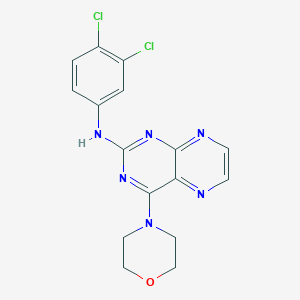

N-(3,4-dichlorophenyl)-4-(morpholin-4-yl)pteridin-2-amine

Description

Properties

Molecular Formula |

C16H14Cl2N6O |

|---|---|

Molecular Weight |

377.2 g/mol |

IUPAC Name |

N-(3,4-dichlorophenyl)-4-morpholin-4-ylpteridin-2-amine |

InChI |

InChI=1S/C16H14Cl2N6O/c17-11-2-1-10(9-12(11)18)21-16-22-14-13(19-3-4-20-14)15(23-16)24-5-7-25-8-6-24/h1-4,9H,5-8H2,(H,20,21,22,23) |

InChI Key |

ATJYWCQBDVZWBE-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=NC(=NC3=NC=CN=C32)NC4=CC(=C(C=C4)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Pyrimidine-to-Pteridine Cyclization

Thermal cyclization of pyrimidine derivatives in high-boiling solvents forms the pteridine skeleton. For example, heating ethyl 7-fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate in a diphenyl ether/biphenyl eutectic mixture at 240–260°C yields the bicyclic core. Analogous conditions could be adapted for pteridine formation, though substituent positioning requires careful control to avoid regioisomer formation.

Condensation Reactions

Condensation of diaminopyrimidines with carbonyl-containing reagents offers an alternative route. For instance, reacting 4,5-diaminopyrimidine with glyoxal derivatives under acidic conditions generates the pteridine ring. However, this method risks overfunctionalization and necessitates stringent purification.

Installation of the Morpholin-4-yl Group

Nucleophilic Aromatic Substitution

Morpholine can displace halogens or other leaving groups on pre-formed pteridine intermediates. In a representative procedure from, 4-chloropyrimidin-2-amine derivatives undergo substitution with 4-morpholinoaniline in ethanol under HCl catalysis at 110°C, achieving yields of 83–92%. Adapting this to the pteridine system would require activating position 4 with a leaving group (e.g., Cl, Br) prior to morpholine introduction.

Example Protocol

Transition-Metal-Mediated Coupling

Palladium-catalyzed C–N coupling offers superior selectivity for sterically hindered positions. The Buchwald–Hartwig reaction, employing ligands such as Xantphos, enables coupling of morpholine derivatives with halogenated pteridines. For example, coupling 4-bromopteridin-2-amine with morpholine using Pd(OAc)₂/Xantphos and Cs₂CO₃ in toluene at 100°C could install the morpholin-4-yl group.

Integrated Synthetic Routes

Route 1: Sequential Functionalization

-

Step 1 : Synthesize 4-chloropteridin-2-amine via cyclization of diaminopyrimidine precursors.

-

Step 2 : Install morpholine via nucleophilic substitution (HCl/EtOH, 110°C).

-

Step 3 : Couple 3,4-dichloroaniline via Buchwald–Hartwig amination.

Advantages : High yielding, minimal purification.

Challenges : Sensitivity of intermediates to hydrolysis.

Route 2: Convergent Synthesis

-

Step 1 : Prepare 4-morpholin-4-ylpteridin-2-amine independently.

-

Step 2 : Couple with 3,4-dichlorophenylboronic acid via Suzuki–Miyaura reaction (uncommon for amines but feasible with modified conditions).

Advantages : Modularity.

Challenges : Requires pre-functionalized boronic acid derivatives.

Optimization and Troubleshooting

Solvent and Temperature Effects

Protecting Group Strategies

-

Boc Protection : Temporary protection of the pteridin-2-amine group during morpholine installation prevents side reactions. Deprotection with HCl/MeOH restores the amine.

Analytical Characterization

Critical data for confirming structure and purity include:

-

¹H/¹³C NMR : Key resonances for morpholine (δ 3.7–3.8 ppm, m, 4H; δ 2.9–3.0 ppm, m, 4H) and dichlorophenyl groups (δ 7.2–7.6 ppm, aromatic protons).

-

HRMS : Molecular ion peaks matching calculated [M+H]⁺ (e.g., C₁₇H₁₅Cl₂N₅O: 392.0654).

-

Melting Point : Consistent with literature values for analogous compounds (e.g., 193–197°C for related quinolinecarbonitriles).

Scalability and Industrial Considerations

Chemical Reactions Analysis

2.1. Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pteridine ring facilitates SNAr at positions activated by electron-withdrawing groups (e.g., chlorine).

-

Dichlorophenyl Group : The 3,4-dichlorophenyl substituent may undergo further substitution under harsh conditions (e.g., NaNH₂ in NH₃), though chlorine’s moderate leaving-group ability limits reactivity compared to fluorine .

-

Morpholine Group : The morpholine nitrogen can act as a nucleophile in SNAr reactions. For example, reacting with aryl halides to form secondary amines .

2.2. Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki, Ullmann) enable functionalization of the pteridine core:

-

Buchwald–Hartwig Amination : Used to install the morpholine group via coupling with morpholine and a palladium catalyst (e.g., Pd(OAc)₂/Xantphos) .

Oxidation Reactions

-

Pteridine Ring : The conjugated system is susceptible to oxidation, potentially forming N-oxides or hydroxylated derivatives under strong oxidizing agents (e.g., mCPBA) .

-

Morpholine Moiety : Oxidation with H₂O₂ or peracids can yield morpholine N-oxide, altering electronic properties .

Reduction Reactions

-

Dichlorophenyl Group : Catalytic hydrogenation (H₂/Pd-C) may reduce chlorine to hydrogen, though dechlorination is less common than defluorination .

-

Pteridine Ring : Partial reduction with NaBH₄ or LiAlH₄ could generate dihydro-pteridine derivatives, modifying planarity and bioactivity.

Acid/Base-Mediated Reactions

-

Morpholine Ring Opening : Under strong acidic conditions (e.g., HCl, Δ), morpholine may undergo ring-opening to form linear amines, which can reclose upon neutralization .

-

Deprotonation : The pteridine NH group (pKa ~8–10) can be deprotonated with bases (e.g., K₂CO₃), facilitating alkylation or acylation .

Comparative Reaction Data

Stability and Degradation

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that N-(3,4-dichlorophenyl)-4-(morpholin-4-yl)pteridin-2-amine exhibits potential anticancer properties. It has been tested against various cancer cell lines, showing significant cytotoxicity.

Case Study : In an evaluation against a panel of cancer cell lines, the compound demonstrated IC50 values in the low micromolar range, indicating effective inhibition of cancer cell proliferation. The structure-activity relationship (SAR) studies suggested that the presence of the dichlorophenyl group enhances its anticancer activity due to increased lipophilicity and better interaction with cellular targets .

Rho Kinase Inhibition

The compound has been identified as a Rho kinase inhibitor, which plays a crucial role in various cellular processes such as contraction, motility, and proliferation.

Research Findings : A patent describes its use in treating diseases associated with abnormal Rho kinase activity, including hypertension and cancer metastasis. The inhibition of Rho kinase by this compound leads to decreased cell migration and invasion in vitro .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-4-(morpholin-4-yl)pteridin-2-amine would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The presence of the dichlorophenyl and morpholine groups may influence its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

(a) N-(3-Chloro-4-methylphenyl)-2-(2,6-dimethylmorpholin-4-yl)pteridin-4-amine

- Structure : Shares the pteridine core and morpholine group but substitutes the 3,4-dichlorophenyl with a 3-chloro-4-methylphenyl group. The morpholine is further modified with 2,6-dimethyl substituents .

- Key Differences: Methyl groups on the morpholine may reduce polarity compared to the unsubstituted morpholine in the target compound.

- Molecular Weight : 384.9 g/mol (vs. ~383.3 g/mol for the target compound).

(b) N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine

- Structure : Replaces the pteridine core with a thiazole ring and substitutes the morpholine with a pyridin-3-amine group .

- Key Differences :

- The thiazole ring introduces sulfur, which may affect π-π stacking and redox properties.

- The pyridine amine group lacks the oxygen atom present in morpholine, reducing solubility.

- Molecular Weight : ~362.3 g/mol.

Substituent Modifications

(a) Piperazine Derivatives (e.g., Compound 20 from )

- Structure : Features a 3,4-dichlorophenylpiperazinyl group linked to a sulfonamide-pyridine system .

- Sulfonamide groups enhance hydrogen-bonding capacity but may reduce membrane permeability.

- Synthesis : Synthesized via reaction of sulfonamide intermediates with phenyl isocyanate (yield: 80%, m.p. 177–180°C).

(b) Pyrazolopyrimidine Analogs ()

Data Table: Structural and Physicochemical Comparison

Pharmacological Implications

- Morpholine vs. Piperazine : Morpholine’s oxygen atom improves water solubility, whereas piperazine’s nitrogen atoms may enhance basicity and ionic interactions .

- Core Heterocycles : Pteridine and pyrazolopyrimidine cores offer planar rigidity for enzyme active-site binding, while thiazoles and pyridines may prioritize different binding modes .

Biological Activity

N-(3,4-dichlorophenyl)-4-(morpholin-4-yl)pteridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The compound's molecular structure can be summarized as follows:

- Molecular Formula : C₁₈H₁₈Cl₂N₄O

- Molecular Weight : 368.4 g/mol

This compound exhibits various biological activities attributed to its interaction with specific biological targets. The mechanism by which it exerts its effects includes:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular processes, leading to altered cell signaling pathways.

- Antimicrobial Properties : Research indicates that derivatives of pteridin compounds often show significant antibacterial and antifungal activity.

Antimicrobial Activity

A study evaluating a series of pteridin derivatives found that compounds similar to this compound displayed notable activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis suggested that the presence of the dichlorophenyl group enhances antimicrobial efficacy .

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus, E. coli | Submicromolar levels |

Cytotoxicity Studies

In cytotoxicity assays conducted on various cancer cell lines, this compound demonstrated selective toxicity. The compound showed significant cytotoxic effects against cancer cells while exhibiting minimal toxicity towards normal mammalian cells. This selectivity is crucial for developing therapeutic agents with fewer side effects .

Case Study 1: Antibacterial Efficacy

A recent investigation into the antibacterial properties of pteridin derivatives revealed that this compound exhibited a higher efficacy against methicillin-resistant Staphylococcus aureus (MRSA) compared to traditional antibiotics like ampicillin and rifampicin. The study highlighted its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines through the activation of caspase pathways. The results indicated that the compound's mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-(3,4-dichlorophenyl)-4-(morpholin-4-yl)pteridin-2-amine, and how can reaction yields be optimized?

- Methodological Answer : The compound's synthesis typically involves coupling morpholine derivatives with halogenated pteridine precursors under palladium-catalyzed cross-coupling conditions. Yield optimization requires careful selection of substituents (e.g., bulky groups like adamantanyl or norbornanyl may reduce steric hindrance) and reaction parameters (temperature, solvent polarity, and catalyst loading). For example, substituting with 3-noradamantanyl increased yields to 70% in analogous imidazoquinoline derivatives . Use high-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H/¹³C) to confirm intermediate purity before proceeding to final coupling steps.

Q. How can NMR spectroscopy and HRMS be employed to characterize this compound?

- Methodological Answer :

- ¹H NMR : Identify aromatic protons in the dichlorophenyl group (δ 7.2–7.8 ppm, split into doublets due to J-coupling) and morpholine protons (δ 3.6–3.8 ppm for N–CH₂–O).

- ¹³C NMR : Confirm the pteridin-2-amine scaffold via carbons at δ 155–160 ppm (C=N) and δ 120–140 ppm (aromatic carbons).

- HRMS : Validate the molecular formula (e.g., [M+H]⁺ ion with <2 ppm mass error). For analogous compounds, HRMS data showed exact mass matches within 0.001 Da .

Advanced Research Questions

Q. What experimental approaches can resolve contradictions in reported biological activities of morpholine-containing pteridine derivatives?

- Methodological Answer : Discrepancies in activity data (e.g., kinase inhibition vs. off-target effects) may arise from assay conditions (e.g., ATP concentration) or structural variability. Strategies include:

- Comparative SAR Studies : Test derivatives with systematic substituent variations (e.g., replacing morpholine with thiomorpholine or piperazine) to isolate pharmacophore contributions .

- Biophysical Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities independently of enzymatic activity .

- Crystallography : Resolve co-crystal structures with target kinases (e.g., p38 MAP kinase) to identify key binding interactions .

Q. How can computational modeling predict the binding mode of this compound to kinase targets?

- Methodological Answer :

- Docking Simulations : Use software like AutoDock Vina to dock the compound into kinase ATP-binding pockets, prioritizing hydrophobic interactions with dichlorophenyl and hydrogen bonds with morpholine oxygen.

- MD Simulations : Run 100-ns molecular dynamics trajectories to assess stability of predicted poses, focusing on residues like Lys53 and Asp168 in p38 MAP kinase .

- Free Energy Calculations : Apply MM/GBSA to rank binding affinities of analogs, correlating with experimental IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.